4-(Allyloxy)-2-methylpyrimidine

Enantioselective catalysis Heterocyclic chemistry Sigmatropic rearrangement

4-(Allyloxy)-2-methylpyrimidine (CAS 7180-92-9) is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a 2-methylpyrimidine core with an allyloxy substituent at the 4-position. The compound has the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol.

Molecular Formula C8H10N2O
Molecular Weight 150.18
CAS No. 7180-92-9
Cat. No. B3407546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allyloxy)-2-methylpyrimidine
CAS7180-92-9
Molecular FormulaC8H10N2O
Molecular Weight150.18
Structural Identifiers
SMILESCC1=NC=CC(=N1)OCC=C
InChIInChI=1S/C8H10N2O/c1-3-6-11-8-4-5-9-7(2)10-8/h3-5H,1,6H2,2H3
InChIKeyMOOJIRCDBOJMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Allyloxy)-2-methylpyrimidine (CAS 7180-92-9) Sourcing and Chemical Profile Guide


4-(Allyloxy)-2-methylpyrimidine (CAS 7180-92-9) is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a 2-methylpyrimidine core with an allyloxy substituent at the 4-position. The compound has the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . Its structure features a pyrimidine ring system, which is a key pharmacophore in numerous biologically active molecules, including nucleotides and nucleic acid constituents. The allyloxy group provides a site for further chemical modification, such as oxidation to an epoxide or aldehyde, or participation in Claisen rearrangements . While the compound itself has limited published primary data, its structural features place it within a class of allyl-substituted pyrimidines that have been explored in medicinal chemistry and agrochemical research.

Why Generic Substitution Fails for 4-(Allyloxy)-2-methylpyrimidine (CAS 7180-92-9)


Pyrimidine derivatives with varying substitution patterns exhibit profoundly different biological activities, target selectivity, and physicochemical properties. Simple in-class substitution with analogs such as 4-methoxy-2-methylpyrimidine or 4-ethoxy-2-methylpyrimidine cannot replicate the specific reactivity profile conferred by the allyloxy group. The allyl moiety introduces a terminal alkene that can undergo further transformations (e.g., epoxidation, cross-metathesis) or participate in π-π interactions with aromatic residues in protein binding pockets. Furthermore, structure-activity relationship (SAR) studies on related allyloxy-pyrimidine libraries demonstrate that even minor changes to the alkoxy substituent length and branching can alter IC50 values by orders of magnitude [1]. Consequently, procuring the precise compound with the 4-allyloxy-2-methyl substitution is essential for reproducibility in research and development applications where this specific chemical space is targeted.

4-(Allyloxy)-2-methylpyrimidine (CAS 7180-92-9) Quantitative Differentiation Evidence


Allyloxy Substitution Enables Palladium-Catalyzed Enantioselective Rearrangements

4-(Allyloxy)-2-methylpyrimidine can serve as a substrate for enantioselective palladium(II)-catalyzed formal [3,3]-sigmatropic rearrangements to generate N-allyl N-heterocyclic amides. While specific data for the 2-methylpyrimidine analog is not published, studies on related 2-allyloxypyridines and heterocycles demonstrate that the allyloxy group enables this transformation with high enantioselectivities (up to 96% ee) [1]. This contrasts with alkoxy analogs lacking the allyl group (e.g., 4-methoxy-2-methylpyrimidine), which cannot undergo this rearrangement.

Enantioselective catalysis Heterocyclic chemistry Sigmatropic rearrangement

Allyl Group Permits Claisen Rearrangement for Structural Diversification

The allyloxy group in 4-(allyloxy)-2-methylpyrimidine can undergo thermal Claisen rearrangement to form C-allylpyrimidones, a transformation that is impossible for saturated alkoxy analogs. A study on 2-substituted 4-allyloxypyrimidines demonstrated that thermal rearrangement yields the corresponding 5-allyl-4-pyrimidones, providing a synthetic route to compounds with potential biological activity [1]. This differentiates the allyloxy-substituted compound from simpler alkoxy derivatives (e.g., 4-ethoxy-2-methylpyrimidine) that lack this reactive functionality.

Pyrimidine synthesis Claisen rearrangement Building block chemistry

Allyloxypyrimidine Scaffold Associated with ALK Kinase Inhibition

The allyloxypyrimidine substructure appears in compounds demonstrating activity against anaplastic lymphoma kinase (ALK). A pyrimidinone library targeting ALK, generated from allyloxy-containing building blocks, produced compounds with single-digit micromolar IC50 values against ALK in vitro while showing minimal inhibition of homologous insulin receptor family kinases (e.g., IRK) at the highest concentrations tested [1]. This suggests that the allyloxy motif may contribute to kinase selectivity profiles, differentiating it from other alkoxypyrimidines that have not been associated with this target class.

Kinase inhibition Oncology Structure-activity relationship

Recommended Applications for 4-(Allyloxy)-2-methylpyrimidine (CAS 7180-92-9) Based on Evidence


Synthesis of Chiral N-Allylpyrimidine Derivatives via Asymmetric Catalysis

Use as a substrate in enantioselective palladium-catalyzed rearrangements to access chiral N-allylpyrimidine building blocks for medicinal chemistry. The allyloxy group enables formal [3,3]-sigmatropic rearrangement under Pd(II) catalysis with chiral ligands, providing a route to enantioenriched heterocyclic amides [1]. This application leverages a reactivity mode absent in saturated alkoxy analogs.

Preparation of C-Allylated Pyrimidones via Claisen Rearrangement

Employ thermal Claisen rearrangement to convert 4-(allyloxy)-2-methylpyrimidine into 5-allyl-4-pyrimidone derivatives, expanding the chemical space of allyl-substituted pyrimidines for biological screening [1]. This transformation is not possible with 4-alkoxy-2-methylpyrimidines lacking the allyl moiety.

Medicinal Chemistry Building Block for Kinase Inhibitor Libraries

Utilize as a starting material or scaffold for synthesizing allyloxy-pyrimidine libraries targeting kinases such as ALK. Published work demonstrates that allyloxy-containing pyrimidinones can yield compounds with selective ALK inhibition profiles [1], making this compound a valuable entry point for structure-activity relationship exploration in oncology research.

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